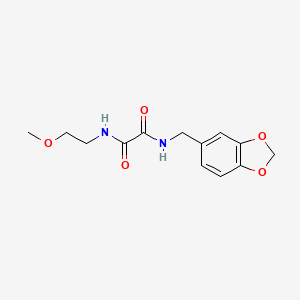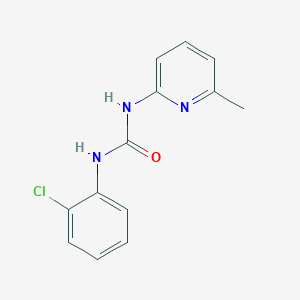![molecular formula C22H19N3O2 B3893644 N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3893644.png)
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide
Vue d'ensemble
Description
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide, also known as PAK5 inhibitor, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of PAK5, a member of the P21-activated kinase family, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, migration, and survival.
Mécanisme D'action
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor exerts its pharmacological effects by inhibiting the activity of this compound, a serine/threonine kinase that regulates various cellular processes, including cytoskeleton organization, cell adhesion, and migration. This compound is activated by various extracellular signals, such as growth factors and G protein-coupled receptors, and phosphorylates downstream effectors, such as LIM kinase and myosin light chain kinase, which regulate actin cytoskeleton dynamics. This compound inhibitor binds to the ATP-binding site of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, the improvement of cognitive function and reduction of neuroinflammation, and the protection against myocardial infarction and heart failure. In addition, this compound inhibitor has been shown to regulate the expression of various genes involved in cell proliferation, survival, and apoptosis, such as Bcl-2, cyclin D1, and p21.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor has several advantages for lab experiments, including its high potency and specificity for this compound, its well-established synthesis method, and its ability to inhibit various cellular processes. However, this compound inhibitor has several limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
Orientations Futures
Several future directions can be pursued to further explore the potential therapeutic applications of N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor. These include the identification of novel this compound inhibitors with improved pharmacokinetic properties and reduced toxicity, the elucidation of the molecular mechanisms underlying the effects of this compound inhibitor on cancer cell growth and metastasis, and the evaluation of the efficacy of this compound inhibitor in clinical trials for the treatment of various diseases. Furthermore, the development of this compound inhibitor as a tool for studying the role of this compound in various cellular processes can also be pursued.
Applications De Recherche Scientifique
N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells, by suppressing the activation of this compound. In addition, this compound inhibitor has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. Furthermore, this compound inhibitor has been shown to protect against myocardial infarction and heart failure by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-[(Z)-3-oxo-1-phenyl-3-(pyridin-3-ylmethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c26-21(19-11-5-2-6-12-19)25-20(14-17-8-3-1-4-9-17)22(27)24-16-18-10-7-13-23-15-18/h1-15H,16H2,(H,24,27)(H,25,26)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNLCCRSBPFJK-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCC2=CN=CC=C2)\NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805649 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B3893566.png)
![2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-6-methyl-4-phenylquinazoline](/img/structure/B3893570.png)
![{5-chloro-2-[(3,6-dichloro-4-phenyl-2-quinolinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3893574.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893581.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3893589.png)

![3-[5-(4-fluorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3893602.png)
![3,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3893606.png)
![3,4-dimethoxybenzaldehyde [3-allyl-5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3893619.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dichlorophenyl)acrylamide](/img/structure/B3893638.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-iodophenyl)benzenecarboximidamide](/img/structure/B3893652.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3893658.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-nitrobenzamide](/img/structure/B3893674.png)